(4-(Trifluoromethylthio)benZyl)Zinc bromide
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Overview
Description
(4-(Trifluoromethylthio)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable for its ability to introduce the 4-(trifluoromethylthio)benzyl group into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-(trifluoromethylthio)benzyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Trifluoromethylthio)benzyl bromide+Zn→(4-(Trifluoromethylthio)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.50 M concentration in tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethylthio)benzyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are typical electrophiles that react with this compound.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively.
Scientific Research Applications
Chemistry
In chemistry, (4-(trifluoromethylthio)benzyl)zinc bromide is used to introduce the 4-(trifluoromethylthio)benzyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (4-(trifluoromethylthio)benzyl)zinc bromide involves the transfer of the 4-(trifluoromethylthio)benzyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium, which helps to stabilize the transition state and increase the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)benzyl)zinc bromide
- (4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
(4-(Trifluoromethylthio)benzyl)zinc bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules that require specific functional groups for desired reactivity and stability.
Properties
Molecular Formula |
C8H6BrF3SZn |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3S.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
DKPDNAYKROBODW-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)SC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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